
Pemetrexed L-Glutamic Acid Trisodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pemetrexed L-Glutamic Acid Trisodium Salt is a derivative of pemetrexed, a chemotherapy drug used primarily in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. This compound is known for its antifolate properties, which inhibit several key enzymes involved in folate metabolism and DNA synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pemetrexed L-Glutamic Acid Trisodium Salt involves multiple steps, starting from the basic structure of pemetrexed. The process includes the reaction of 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with L-glutamic acid under specific conditions to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is then purified using crystallization techniques .
化学反応の分析
Hydrolysis Reactions
The trisodium salt undergoes hydrolysis under alkaline conditions to yield pemetrexed diacid. This reaction is pivotal during synthesis and purification:
Reaction Conditions
-
Saponification : Treatment with NaOH (0.6M aqueous solution) at 20°C for 1 hour .
-
pH Adjustment : Acidification with HCl to pH 7.9–8.5 to isolate the disodium salt .
Data Table: Hydrolysis Parameters
Parameter | Value | Source |
---|---|---|
NaOH Concentration | 0.6M | |
Temperature | 20°C | |
Reaction Time | 1 hour | |
Final Purity | >99.7% (HPLC) |
Peptide Coupling Reactions
The trisodium salt precursor is synthesized via peptide coupling between 4-[2-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (2 ) and L-glutamic acid diethyl ester (4 ):
Mechanism
-
Activation : CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and N-methylmorpholine (NMM) form an active ester intermediate .
-
Coupling : The activated ester reacts with 4 to form pemetrexed diethyl ester (5 ) .
Critical Parameters
Alkylation and Impurity Formation
Residual N-methylmorpholine (NMM) or methyl iodide can lead to N-methyl impurities during synthesis:
N-Methyl Impurity
-
Formation : Methylation of the pyrrolopyrimidine nitrogen under basic conditions .
-
Mitigation : Use of high-purity NMM and controlled reaction times .
γ-Dipeptide Impurity
-
Source : Condensation with α-ethyl L-glutamate (11 ), a byproduct in diethyl L-glutamate starting material .
-
Structure : Triacid 8 formed via incomplete ester hydrolysis .
Stability and Degradation
The trisodium salt exhibits sensitivity to:
-
Oxidation : Degrades under aerobic conditions, necessitating inert atmospheres during synthesis .
-
Hydrolysis : Instability in aqueous solutions at extreme pH (<3 or >9) .
Stability Data
Condition | Observation | Source |
---|---|---|
pH 7.5–8.5 (25°C) | Stable for 24 hours | |
pH 3.0 (25°C) | 15% degradation in 8 hours |
Biological Polyglutamation
In vivo, the compound is converted to polyglutamated forms by folylpolyglutamate synthetase, enhancing retention and inhibition of folate-dependent enzymes .
Key Enzymes Targeted
-
Thymidylate synthase (TS)
-
Dihydrofolate reductase (DHFR)
Synthetic Byproducts and Control
Common Impurities
Impurity | Structure | Source |
---|---|---|
N-Methyl derivative | Methylated pyrrolopyrimidine | |
γ-Dipeptide (8 ) | Triacid with α-ethyl glutamate |
Purification Methods
科学的研究の応用
Pemetrexed L-Glutamic Acid Trisodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study its properties and interactions with other compounds.
Biology: The compound is used in cell culture studies to investigate its effects on cell growth and metabolism.
Medicine: It is a critical component in cancer research, particularly in studying its efficacy and mechanisms in treating various cancers.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents
作用機序
Pemetrexed L-Glutamic Acid Trisodium Salt exerts its effects by inhibiting key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. These enzymes are crucial for DNA synthesis and cell replication. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells .
類似化合物との比較
Similar Compounds
Methotrexate: Another antifolate drug used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor used in chemotherapy.
Pralatrexate: A folate analog metabolic inhibitor used in the treatment of certain types of lymphoma.
Uniqueness
Pemetrexed L-Glutamic Acid Trisodium Salt is unique due to its multitargeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum inhibition makes it particularly effective in treating various types of cancer, compared to other antifolate drugs that may target only a single enzyme .
生物活性
Pemetrexed L-Glutamic Acid Trisodium Salt is a notable compound primarily recognized as an impurity of the chemotherapeutic agent Pemetrexed, which is extensively used in treating various cancers, particularly non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical implications.
This compound exhibits multitargeted antifolate activity , inhibiting several key enzymes involved in folate metabolism:
- Thymidylate Synthase (TS)
- Dihydrofolate Reductase (DHFR)
- Glycinamide Ribonucleotide Formyltransferase (GARFT)
These enzymes are crucial for the de novo synthesis of nucleotides necessary for DNA and RNA synthesis. By inhibiting these pathways, Pemetrexed disrupts cell replication processes, leading to cytotoxic effects on neoplastic cells .
Pharmacodynamics
The pharmacodynamics of this compound indicate that it competes with reduced folate to inhibit the activity of the aforementioned enzymes. The drug is transported into cells via the reduced folate carrier and membrane folate binding proteins. Once inside, it undergoes conversion to polyglutamate forms by folylpolyglutamate synthetase, which enhances its retention and potency within malignant cells .
Pharmacokinetics
Pemetrexed is administered intravenously and reaches peak plasma concentrations within approximately 30 minutes. Key pharmacokinetic parameters include:
- Half-life : Approximately 3.5 hours
- Protein Binding : About 81% bound to plasma proteins
- Excretion : About 90% excreted in urine within 24 hours post-administration
The pharmacokinetics can vary based on patient factors such as renal function, which is critical for predicting potential toxicity .
Clinical Applications and Case Studies
This compound has been evaluated in various clinical settings:
- Chemotherapy for NSCLC : It is recommended as a first-line treatment in combination with platinum-based therapies and as a maintenance treatment post-first-line chemotherapy.
- Toxicity Management : Studies have shown that pre-treatment with folic acid and vitamin B12 can significantly reduce hematologic toxicities associated with Pemetrexed therapy .
Case Study Insights
Several case reports highlight adverse reactions associated with Pemetrexed treatment, including:
- Pneumonitis : A rare but serious inflammatory response in the lungs.
- Urticarial Vasculitis : Skin reactions that require careful monitoring.
These findings underscore the importance of managing potential side effects through appropriate pre-treatment protocols .
Comparative Analysis
To better understand the unique characteristics of this compound, a comparative analysis with similar compounds is presented below:
Compound Name | Structure Similarity | Primary Use |
---|---|---|
Pemetrexed | High | Chemotherapy for lung cancer |
Methotrexate | Moderate | Antimetabolite for cancer treatment |
Glutamic Acid | Low | Amino acid; neurotransmitter |
N-Acetyl-L-Glutamic Acid | Moderate | Nutritional supplement |
5-Fluorouracil | Low | Chemotherapy for various cancers |
This table illustrates how this compound retains functional characteristics that may influence biological activity and pharmacokinetics despite being primarily an impurity of Pemetrexed.
特性
分子式 |
C25H25N6Na3O9 |
---|---|
分子量 |
622.5 g/mol |
IUPAC名 |
trisodium;(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxylatobutanoyl]amino]pentanedioate |
InChI |
InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/q;3*+1/p-3/t15-,16-;;;/m0.../s1 |
InChIキー |
WUUKQGFDPJBYPJ-XYTXGRHFSA-K |
異性体SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。